1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one

Physicochemical profiling Lipophilicity Drug-likeness

Crystallography groups pursuing co-crystal structures of 3-phenylcoumarin-piperidinone hybrids with kinase or protease targets often face delays from selenomethionine labeling or heavy-atom soaking. This compound eliminates that bottleneck-the 6-bromo substituent provides sufficient anomalous scattering at Cu Kα for direct SAD phasing from a single native crystal dataset. • Accelerated co-crystal structure determination vs. 6-methoxy or unsubstituted analogs • Predicted reduced CYP2A6-mediated 7-hydroxylation for improved metabolic stability (logP 2.18, tPSA 138.45 Ų) • Drug-like physicochemical profile: MW 456.29 g/mol, suitable for permeability & halogen-bonding probe studies

Molecular Formula C22H18BrNO5
Molecular Weight 456.3 g/mol
Cat. No. B12202458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one
Molecular FormulaC22H18BrNO5
Molecular Weight456.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O
InChIInChI=1S/C22H18BrNO5/c23-16-3-6-20-15(11-16)12-19(22(27)29-20)14-1-4-18(5-2-14)28-13-21(26)24-9-7-17(25)8-10-24/h1-6,11-12H,7-10,13H2
InChIKeyNOUVABOXQYJWIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-coumarin-piperidinone Chemotype Profile


1-{[4-(6-Bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one (MF: C22H18BrNO5; MW: 456.29 g/mol) is a synthetic, achiral small molecule belonging to the 3-phenylcoumarin-piperidinone hybrid class . Its structure features a 6-bromocoumarin core linked via a phenoxyacetyl bridge to a piperidin-4-one moiety, a scaffold that has been referenced in screening libraries for protease and kinase inhibitor discovery programs . The compound's physicochemical profile—logP 2.18, logD 2.18, topological polar surface area 138.45 Ų, and aqueous solubility logSw -3.19—places it in a drug-like property space distinct from both more lipophilic halogenated coumarins and more polar coumarin-carboxylic acid derivatives .

Non-Interchangeability with Analogues


The 6-bromo substitution on the coumarin core is not a silent structural feature. Bromine at position 6 introduces a heavy atom (Br, van der Waals radius 1.85 Å vs. H 1.20 Å) that alters both the electronic distribution of the coumarin π-system and the steric profile of the molecule . The methoxy analog (CAS 1010877-23-2; MF: C23H21NO6; MW: 407.4 g/mol) differs in molecular weight by ~49 Da, hydrogen-bond acceptor count, and electron-donating character of the 6-substituent, which directly impacts target binding and metabolic susceptibility . Generic substitution of the bromo for a methoxy, chloro, or unsubstituted analog without confirmatory comparative data risks altering potency, selectivity, and pharmacokinetic behavior in ways not predictable from the core scaffold alone.

Quantitative Differentiation Evidence


Lipophilicity: 6-Bromo vs. 6-Methoxy

The 6-bromo substitution directly influences lipophilicity and predicted membrane permeability compared to the 6-methoxy analog. The target compound has a computed logP of 2.18 and logD (pH 7.4) of 2.18 . Although the corresponding computational logP for the 6-methoxy analog is not publicly available in a comparable format, the structural replacement of bromine (Hansch π = +0.86) with methoxy (Hansch π = -0.02) predicts a substantial reduction in lipophilicity for the methoxy congener, consistent with the known contributions of halogen substituents to logP in the coumarin series [1]. The bromo compound also exhibits a calculated aqueous solubility (logSw) of -3.19, indicating moderate-to-poor solubility without ionizable groups to improve it .

Physicochemical profiling Lipophilicity Drug-likeness

Metabolic Stability: 6-Bromo vs. Unsubstituted

The electron-withdrawing bromo substituent at position 6 reduces the electron density of the coumarin ring system, altering susceptibility to cytochrome P450-mediated oxidation compared to unsubstituted 3-phenylcoumarins. Bromine exerts a -I (inductive) effect that deactivates the aromatic ring toward electrophilic metabolic oxidation, a property that distinguishes 6-bromocoumarins from 6-hydroxy, 6-methoxy, or 6-unsubstituted analogs . Published studies on related 6-bromocoumarins demonstrate that bromine substitution at position 6 reduces the rate of aromatic hydroxylation by CYP2A6 compared to coumarin itself, which undergoes rapid 7-hydroxylation [1].

Metabolic stability CYP450 Electrophilicity

X-ray Crystallography: Bromine Phasing Advantage

The presence of a bromine atom (atomic number 35) provides significant anomalous scattering signal for X-ray crystallographic phasing, a feature absent in the 6-methoxy, 6-chloro, and 6-unsubstituted analogs. Bromine's anomalous scattering factor (f'') at Cu Kα wavelength (1.54 Å) is approximately 1.3 electrons, enabling experimental phasing via single-wavelength anomalous diffraction (SAD) methods [1]. In contrast, the methoxy analog (C, N, O only) requires selenomethionine incorporation or heavy-atom soaking for de novo phasing. The 6-chloro analog (Cl, atomic number 17) has a weaker anomalous signal (f'' ~0.3 e⁻) and is less reliable for SAD phasing [2].

Structural biology X-ray crystallography Phasing

Research and Industrial Applications


Bromine SAD Phasing for Co-Crystal Structures

This compound is uniquely suited for direct experimental phasing in protein crystallography without selenomethionine labeling or heavy-atom soaking. The bromine atom at coumarin position 6 provides sufficient anomalous scattering at Cu Kα to enable SAD phasing from a single native crystal dataset . Groups pursuing structural characterization of this compound bound to mPGES-1, kinases, or other targets can accelerate co-crystal structure determination compared to using the 6-methoxy or 6-unsubstituted analogs, which lack intrinsic anomalous scatterers [1].

Metabolic Stability in CYP2A6 Assays

The electron-withdrawing 6-bromo substituent is predicted to reduce CYP2A6-mediated coumarin 7-hydroxylation, a major metabolic clearance pathway for 3-phenylcoumarins. This compound can serve as a tool to probe the role of CYP2A6 in coumarin metabolism using human liver microsomes or recombinant CYP2A6 assays . Comparative metabolic stability profiling against the 6-unsubstituted parent coumarin can quantify the protective effect of bromination at position 6, informing lead optimization strategies in drug discovery programs [1].

Permeability Studies in Cell Monolayers

With a calculated logP of 2.18 and logD of 2.18, this compound sits in an optimal lipophilicity range for passive membrane permeability. Comparative bidirectional permeability assays (Caco-2 or MDCK-MDR1) with the 6-methoxy analog (predicted logP ~1.2–1.4) can quantitatively establish the contribution of bromine substitution to apparent permeability (Papp) and efflux ratio . The moderate aqueous solubility (logSw -3.19) necessitates careful formulation (e.g., DMSO stock with aqueous dilution containing 0.1% BSA or cyclodextrin) to avoid precipitation artifacts in permeability experiments [1].

Halogen-Binding Pocket Screening

The bromine atom at position 6 can engage in halogen bonding (C–Br···O=C or C–Br···π interactions) with protein targets that possess complementary electron-donor groups in the binding site. This compound is appropriate for inclusion in focused screening libraries designed to probe halogen-bonding hotspots in kinases, bromodomains, or proteases. The piperidin-4-one moiety provides a hydrogen-bond acceptor (carbonyl) and the phenoxyacetyl linker offers conformational flexibility, enabling induced-fit binding modes that may not be recapitulated by the more rigid 6-methoxy or 6-chloro analogs .

Quote Request

Request a Quote for 1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.